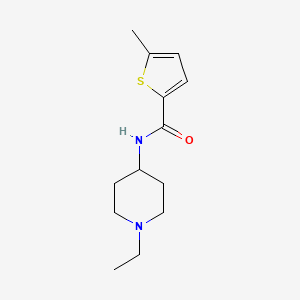![molecular formula C14H14N4O2 B6001018 2-AMINO-8-(PROPAN-2-YL)-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE](/img/structure/B6001018.png)
2-AMINO-8-(PROPAN-2-YL)-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-AMINO-8-(PROPAN-2-YL)-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE is a heterocyclic compound that belongs to the class of naphthyridines This compound is characterized by its unique structure, which includes a pyrido[4,3-b]1,6-naphthyridine core with an amino group at position 2 and a propan-2-yl group at position 8
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-8-(PROPAN-2-YL)-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrido[4,3-b]1,6-naphthyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the naphthyridine core.
Introduction of the Amino Group: The amino group at position 2 can be introduced through nucleophilic substitution reactions using amines.
Addition of the Propan-2-yl Group: The propan-2-yl group can be introduced via alkylation reactions using suitable alkylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-AMINO-8-(PROPAN-2-YL)-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules.
Biology: It exhibits biological activities such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential use in drug development, particularly for its anticancer and antiviral activities.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-AMINO-8-(PROPAN-2-YL)-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in disease processes, leading to its therapeutic effects. For example, it may inhibit key enzymes in cancer cell proliferation or viral replication.
Comparison with Similar Compounds
Similar Compounds
1,6-Naphthyridine Derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Indole Derivatives: Indole compounds also possess a heterocyclic structure and are known for their diverse biological activities.
Imidazole Derivatives: Imidazole compounds are another class of heterocycles with significant medicinal chemistry applications.
Uniqueness
2-AMINO-8-(PROPAN-2-YL)-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-amino-8-propan-2-ylpyrido[4,3-b][1,6]naphthyridine-1,9-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2/c1-8(2)17-5-3-11-9(13(17)19)7-10-12(16-11)4-6-18(15)14(10)20/h3-8H,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKHXOXNQJQKMII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CC2=NC3=C(C=C2C1=O)C(=O)N(C=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[7-(2-furylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]-4-piperidinecarboxamide](/img/structure/B6000935.png)
![{2-[(4-methoxybenzylidene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B6000944.png)


![N-methyl-2-[3-oxo-1-(3-phenylpropyl)-2-piperazinyl]-N-[2-(tetrahydro-2H-pyran-4-yl)ethyl]acetamide](/img/structure/B6000958.png)
![2-HYDROXY-5-({4-[(2E)-3-PHENYLPROP-2-EN-1-YL]PIPERAZIN-1-YL}SULFONYL)-3,4-DIHYDROPYRIMIDIN-4-ONE](/img/structure/B6000974.png)
![N-{1-[(NAPHTHALEN-1-YL)METHYL]-1H-PYRAZOL-3-YL}FURAN-2-CARBOXAMIDE](/img/structure/B6000980.png)
![ethyl 4-(4-methoxybenzyl)-1-{[2-(methylthio)-1,3-thiazol-4-yl]carbonyl}-4-piperidinecarboxylate](/img/structure/B6000987.png)
![1-(3-methoxyphenyl)-4-[(E)-3-(2-nitrophenyl)prop-2-enyl]piperazine](/img/structure/B6000990.png)
![(2,1,3-benzoxadiazol-4-ylmethyl)[(1-cyclopentyl-3-piperidinyl)methyl][2-(1-piperidinyl)ethyl]amine](/img/structure/B6001002.png)
![N-({1-[3-(2-isoxazolidinyl)propanoyl]-3-piperidinyl}methyl)-4-biphenylcarboxamide](/img/structure/B6001010.png)

![4-[4-(3,4-Dimethylpiperidin-1-yl)butoxy]benzonitrile;hydrochloride](/img/structure/B6001033.png)
![3,5-DIMETHYL-2-(4-METHYLPHENYL)-N-[(PYRIDIN-3-YL)METHYL]PYRAZOLO[1,5-A]PYRIMIDIN-7-AMINE](/img/structure/B6001040.png)
